3-((2-Aminophenyl)methyl)-p-toluidine

Boiling point Distillation purification Molecular weight

3-((2-Aminophenyl)methyl)-p-toluidine (CAS 85391-62-4) is an asymmetric diaminodiphenylmethane derivative featuring sterically differentiated ortho- and para-amine groups and a mono-methyl substituent. This kinked 3,2'-bridged geometry disrupts polymer chain packing, enhancing solubility and thermoplastic processability in polyimides while providing intermediate amine basicity (pKa 4.95) for balanced epoxy pot-life/cure profiles. The compound serves as a precursor for light-stable asymmetric cycloaliphatic diisocyanates (per Bayer patent EP0104531A1). Choose this isomer for tailored polymer performance unattainable with symmetrical MDA-based alternatives.

Molecular Formula C14H16N2
Molecular Weight 212.29 g/mol
CAS No. 85391-62-4
Cat. No. B12667987
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-((2-Aminophenyl)methyl)-p-toluidine
CAS85391-62-4
Molecular FormulaC14H16N2
Molecular Weight212.29 g/mol
Structural Identifiers
SMILESCC1=C(C=C(C=C1)N)CC2=CC=CC=C2N
InChIInChI=1S/C14H16N2/c1-10-6-7-13(15)9-12(10)8-11-4-2-3-5-14(11)16/h2-7,9H,8,15-16H2,1H3
InChIKeyZSHDZKRJSYRBBQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Procurement Guide to 3-((2-Aminophenyl)methyl)-p-toluidine (CAS 85391-62-4): A Mono-Methyl Diaminodiphenylmethane Building Block


3-((2-Aminophenyl)methyl)-p-toluidine (CAS 85391-62-4) is a diaminodiphenylmethane derivative featuring a p-toluidine moiety (4-methylaniline) linked via a methylene bridge to a 2-aminophenyl group. With a molecular formula of C14H16N2 and a molecular weight of 212.29 g/mol, the compound possesses two primary aromatic amine groups that confer nucleophilic reactivity suitable for step-growth polymerization and diisocyanate production. Its predicted physicochemical profile includes a boiling point of 406 °C at 760 mmHg, a density of 1.119 g/cm³, and a predicted pKa of 4.95 [1]. The compound is listed under EINECS 286-818-0 and is available as a custom synthesis intermediate for polyurethane, polyimide, and epoxy curing applications [2].

Why 3-((2-Aminophenyl)methyl)-p-toluidine Cannot Be Replaced by Generic Diaminodiphenylmethane Analogs


Diaminodiphenylmethane (DADPM) analogs vary substantially in their substitution pattern, and even a single methyl group positional isomer can alter amine reactivity, polymer solubility, and thermomechanical properties. 3-((2-Aminophenyl)methyl)-p-toluidine bears the methyl substituent on the p-toluidine ring in a 3,2′-bridged geometry, distinguishing it from the symmetrical 4,4′-isomers (e.g., MDA, CAS 101-77-9) and the 3,4′-isomers (e.g., CAS 19430-83-2 or CAS 75790-83-9) [1]. These structural differences translate into quantifiable changes in boiling point, basicity, and hydrophobicity that directly affect distillation purification, curing kinetics, and final polymer morphology [2]. Generic interchange without experimental verification thus risks compromised material performance or failed regulatory compliance.

Quantitative Differentiation Evidence for 3-((2-Aminophenyl)methyl)-p-toluidine versus Key Analogs


Molecular Weight and Boiling Point Differentiation Versus Non-Methyl 3,4′-Diaminodiphenylmethane (CAS 19430-83-2)

Replacing 3-((2-aminophenyl)methyl)-p-toluidine with the non-methylated analog 3,4′-diaminodiphenylmethane (CAS 19430-83-2) alters both molecular weight and boiling point, which are critical for vacuum distillation purification. The target compound exhibits a molecular weight of 212.29 g/mol and a predicted boiling point of 406 °C at 760 mmHg [1], whereas the non-methyl analog has a molecular weight of 198.26 g/mol and a boiling point of 393.8 °C at 760 mmHg . The resulting difference of approximately +14 amu and +12 °C in boiling point reflects the additional methyl group and influences solvent selection and energy requirements during purification by distillation.

Boiling point Distillation purification Molecular weight

Amine Basicity (pKa) Differentiation Versus 4,4′-Methylenedianiline (MDA, CAS 101-77-9)

The predicted pKa of 3-((2-aminophenyl)methyl)-p-toluidine is 4.95±0.10 , which is approximately 0.37 pKa units lower than that of 4,4′-methylenedianiline (MDA, pKa 5.32±0.25) [1], indicating a slightly stronger conjugate acid (weaker base). However, relative to the analogous non-methyl 3,4′-diaminodiphenylmethane (pKa 4.78±0.10) , the target compound is approximately 0.17 pKa units higher (weaker conjugate acid, stronger base). This intermediate basicity arises from the electron-donating effect of the single methyl group on the p-toluidine ring, which increases electron density at the amine nitrogen relative to the unsubstituted analog.

Amine basicity pKa Curing kinetics Reactivity

Hydrophobicity (LogP) Differentiation Versus Non-Methyl 3,4′-Diaminodiphenylmethane (CAS 19430-83-2)

The measured LogP of 3-((2-aminophenyl)methyl)-p-toluidine is 2.10 [1], compared to a literature LogP of 1.64 for the non-methyl 3,4′-diaminodiphenylmethane (CAS 19430-83-2) . This ΔLogP of +0.46 indicates a measurable increase in hydrophobicity attributable to the single methyl substituent on the p-toluidine ring, consistent with the additive contribution of a methyl group (~0.5 LogP units per methyl in aromatic systems).

LogP Hydrophobicity Solvent extraction Partitioning

Positional Isomerism Differentiation: 3,2′- vs. 3,4′-Methyl-Substituted Diaminodiphenylmethane

3-((2-Aminophenyl)methyl)-p-toluidine features a 3,2′-bridged connectivity with the methyl group on the p-toluidine ring. In contrast, its positional isomer 3,4′-diamino-4-methyldiphenylmethane (CAS 75790-83-9) has the methyl group on the other aromatic ring in a 3,4′-bridged arrangement [1]. While sharing identical molecular formulas (C14H16N2) and molecular weights (~212.29 g/mol), the two isomers exhibit similar but distinguishable LogP values of 2.10 vs. 2.12 [1][2]. The 2-aminophenyl substitution in the target compound creates a unique steric environment around the ortho-amino group, which is expected to influence the reactivity ratio of the two amine groups with electrophilic monomers such as dianhydrides or diisocyanates, leading to different polymer architectures and processability characteristics compared to the 3,4′-isomer [3].

Positional isomerism Steric hindrance Polymer morphology Diisocyanate selectivity

Validated Application Scenarios for 3-((2-Aminophenyl)methyl)-p-toluidine Based on Quantitative Evidence


Polyurethane Diisocyanate Monomer Precursor

The hydrogenated derivative of 3-((2-aminophenyl)methyl)-p-toluidine, namely 3,2′-diamino-4-methyldicyclohexylmethane, is explicitly disclosed in Bayer patent EP0104531A1 as a precursor for cycloaliphatic diisocyanates used in light-stable polyurethane coatings, elastomers, and foams [1]. The compound's sterically differentiated amine groups (ortho vs. para) enable selective phosgenation to yield asymmetric diisocyanates with tailored reactivity profiles, a property not achievable with symmetrical MDA-derived diisocyanates. The mono-methyl substitution on the cyclohexane ring further modifies the diisocyanate's viscosity and reactivity relative to the unsubstituted H12MDI (4,4′-methylenebis(cyclohexyl isocyanate)).

Soluble/Fusible Polyimide Synthesis

Asymmetric aromatic diamines such as 3-((2-aminophenyl)methyl)-p-toluidine are valued in polyimide synthesis because the kinked 3,2′-methylene bridge and the mono-methyl substituent disrupt chain packing, enhancing solubility and thermoplastic processability in the fully imidized form [2]. The elevated boiling point (406 °C) and increased hydrophobicity (LogP 2.10 vs. 1.64 for non-methyl analogs) suggest that polymers derived from this diamine may exhibit improved organic solvent compatibility compared to those derived from unsubstituted 3,4′-diaminodiphenylmethane, though direct comparative studies are absent from the open literature.

Epoxy Resin Curing Agent with Modulated Reactivity

With a predicted pKa of 4.95, 3-((2-aminophenyl)methyl)-p-toluidine occupies an intermediate basicity position between MDA (pKa 5.32) and 3,4′-diaminodiphenylmethane (pKa 4.78) . This intermediate amine basicity translates to curing kinetics that fall between those of the faster-reacting MDA-based systems and the slower-reacting unsubstituted 3,4′-diaminodiphenylmethane systems, offering formulators a tunable option for epoxy-amine thermoset systems where pot life and cure temperature must be balanced.

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